molecular formula C7H7F3N2O3 B13628653 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acid

1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acid

Katalognummer: B13628653
Molekulargewicht: 224.14 g/mol
InChI-Schlüssel: PNWICFGKHFWATL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acid is a valuable pyrazole-carboxylic acid building block for research and development, particularly in the field of agrochemistry. Its structure, featuring a trifluoroethoxy side chain, is analogous to key intermediates used in the synthesis of modern succinate dehydrogenase inhibitor (SDHI) fungicides . Researchers can utilize this compound as a critical precursor for the synthesis of novel amide-based compounds, exploring its potential to inhibit fungal mitochondrial function by targeting the succinate dehydrogenase enzyme complex II . The incorporation of the 1-methyl-3-(alkoxy) pyrazole-4-acyl moiety is a recognized strategy in the design of new fungicidal agents with potential activity against a range of phytopathogenic fungi . This compound is offered exclusively for laboratory research to support the development of next-generation crop protection solutions and is strictly for professional use.

Eigenschaften

Molekularformel

C7H7F3N2O3

Molekulargewicht

224.14 g/mol

IUPAC-Name

1-methyl-3-(2,2,2-trifluoroethoxy)pyrazole-4-carboxylic acid

InChI

InChI=1S/C7H7F3N2O3/c1-12-2-4(6(13)14)5(11-12)15-3-7(8,9)10/h2H,3H2,1H3,(H,13,14)

InChI-Schlüssel

PNWICFGKHFWATL-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(C(=N1)OCC(F)(F)F)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation Methods of 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acid

Stepwise Synthesis

Step 1: Formation of Fluorinated Acyl Intermediate
  • Reagents: 2,2,2-trifluoroethyl acetyl halide (or analogous trifluoroethoxy acetyl halide), α,β-unsaturated ester, acid-binding agent (e.g., triethylamine or N,N-diisopropylethylamine).
  • Solvent: Organic solvents such as dioxane, tetrahydrofuran, dichloromethane, or 1,2-dichloroethane.
  • Conditions: Low temperature (to control reactivity), dropwise addition of acyl halide to the ester solution.
  • Reaction: Nucleophilic substitution/addition followed by alkaline hydrolysis to yield the α-trifluoroethoxy acetyl intermediate carboxylic acid.
Step 2: Condensation and Cyclization
  • Reagents: Methylhydrazine aqueous solution.
  • Catalyst: Sodium iodide or potassium iodide.
  • Conditions: Low-temperature condensation followed by temperature increase under reduced pressure to promote cyclization.
  • Outcome: Formation of crude 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acid.
Step 3: Purification
  • Method: Recrystallization from aqueous alcohol mixtures (methanol, ethanol, or isopropanol with water, typically 35-65% alcohol).
  • Conditions: Reflux heating for 1-2 hours, followed by cooling to 0-15 °C.
  • Result: High purity product (>99% by HPLC), with yields typically ranging from 75% to 80%.

Representative Reaction Scheme

Step Reactants & Conditions Product/Intermediate Notes
1 2,2,2-trifluoroethyl acetyl halide + α,β-unsaturated ester + triethylamine in dioxane, low temp α-trifluoroethoxy acetyl intermediate carboxylic acid Controlled addition, alkaline hydrolysis
2 Intermediate + methylhydrazine (40% aq) + KI catalyst, low temp condensation, then heat under reduced pressure Crude 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acid Cyclization step
3 Crude product recrystallized from 40% aqueous ethanol Pure 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acid Purity >99%, yield ~75%

Analysis of Reaction Parameters and Optimization

Catalyst Choice

  • Potassium iodide (KI) or sodium iodide (NaI) are effective catalysts for the condensation/cyclization step.
  • KI is preferred for better control and higher purity.

Solvent Selection for Recrystallization

  • Mixtures of alcohols (methanol, ethanol, isopropanol) with water in ratios of 35-65% alcohol provide optimal solubility and crystallization behavior.
  • Reflux followed by controlled cooling enhances crystal formation, improving purity and yield.

Temperature and Reaction Time

  • Low-temperature addition (−30 to −20 °C) during condensation minimizes side reactions and isomer formation.
  • Reaction times of approximately 2 hours after addition ensure complete conversion.
  • Reflux during recrystallization for 1-2 hours ensures thorough purification.

Yield and Purity

Parameter Value
Yield (%) 74.7 - 79.6
Purity (HPLC %) 99.3 - 99.6
Isomer Ratio (target:isomer) 95:5 to 96:4

Summary Table of Preparation Conditions

Aspect Details
Starting materials 2,2,2-trifluoroethyl acetyl halide, α,β-unsaturated ester
Acid-binding agents Triethylamine, N,N-diisopropylethylamine
Solvents Dioxane, THF, DCM, 1,2-dichloroethane
Catalyst Potassium iodide or sodium iodide
Reaction temperature −30 to −20 °C (condensation), reflux (recrystallization)
Reaction time ~2 hours (condensation), 1-2 hours (recrystallization)
Purification Recrystallization from 35-65% aqueous alcohol
Yield 75-80%
Purity >99% (HPLC)
Isomer ratio >95:5 target:isomer

Analyse Chemischer Reaktionen

1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • The ether linkage (-O-) in the target compound may reduce metabolic stability compared to direct C-F bonds in -CF₃ analogs .

Industrial Scalability :

  • The trifluoromethyl variant is produced at scale using cost-effective acylation and chlorination steps .
  • The trifluoroethoxy group may require specialized etherification reagents (e.g., trifluoroethyl halides), increasing production costs .

Commercial Availability and Cost

Compound Purity Price (JPY/g) Supplier
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 97% 14,300 Kanto Reagents
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carboxylic acid 97% Discontinued CymitQuimica

Biologische Aktivität

1-Methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acid (CAS No. 113100-53-1) is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, synthesis methods, and potential applications in various fields such as medicine and agriculture.

  • Molecular Formula : C₆H₅F₃N₂O₂
  • Molecular Weight : 194.11 g/mol
  • Structure : The compound features a pyrazole ring with a trifluoroethoxy group, which significantly influences its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, synthesized pyrazoles have shown effectiveness against various pathogenic bacteria. The in vitro assays indicated that certain derivatives of 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acid possess strong antibacterial activity comparable to standard antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays. In particular, it has been noted for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Some studies reported that specific derivatives exhibited higher COX-2 selectivity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

Antitubercular Activity

In vitro tests have shown promising antitubercular activity for certain pyrazole derivatives synthesized from 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acid. The microplate Alamar Blue assay indicated that these compounds could inhibit the growth of Mycobacterium tuberculosis effectively .

Synthesis Methods

The synthesis of 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acid typically involves the condensation of hydrazine derivatives with appropriate carbonyl compounds. Various synthetic routes have been documented, emphasizing the importance of reaction conditions in determining yield and purity.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the compound demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

Study on Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of this compound in a murine model. The results showed a marked reduction in paw edema when administered at specific dosages, highlighting its therapeutic potential in treating inflammatory diseases .

Data Table: Biological Activities Summary

Activity Test Method Results
AntimicrobialMicroplate Alamar Blue assayEffective against S. aureus and E. coli
Anti-inflammatoryMurine model (paw edema measurement)Significant reduction in edema
AntitubercularIn vitro growth inhibition assayEffective against Mycobacterium tuberculosis

Q & A

Q. What are the key synthetic routes for preparing 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including:

  • Condensation and cyclization : Fluoroacetyl halides can react with dimethylamino vinyl methyl ketone to form intermediates, followed by ring-closing reactions with methyl hydrazine to yield pyrazole derivatives .
  • Acyl chloride formation : The carboxylic acid group can be activated using thionyl chloride (SOCl₂) in dry toluene under reflux (90°C, 2 hours), achieving >95% conversion to the reactive carbonyl chloride intermediate .
  • Oxidation : Alkaline oxidation of acetylated intermediates (e.g., 3-fluoroalkyl-1-methyl-4-acetylpyrazole) followed by acidification produces the final carboxylic acid .
    Key variables : Reaction temperature, solvent choice (e.g., toluene vs. DMF), and stoichiometry of hydrazine derivatives critically affect yield and purity.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR : ¹H/¹³C NMR can confirm substitution patterns (e.g., trifluoroethoxy group at position 3) and methyl group integration .
  • IR : Peaks at ~1700 cm⁻¹ confirm the carboxylic acid moiety, while C-F stretches (~1100–1250 cm⁻¹) validate the trifluoroethoxy group .
  • Mass spectrometry : High-resolution ESI-MS provides accurate molecular weight confirmation (e.g., [M+H]+ expected at m/z 283.04) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity, especially for detecting unreacted intermediates .

Q. How does the trifluoroethoxy group influence the compound’s physicochemical properties?

The electron-withdrawing trifluoroethoxy group enhances:

  • Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability .
  • Metabolic stability : Fluorine atoms reduce oxidative metabolism, extending half-life in vitro (e.g., t₁/₂ > 6 hours in hepatic microsomes) .
  • Acidity : The carboxylic acid pKa is lowered (≈2.5–3.0), favoring ionization at physiological pH, which affects solubility and protein binding .

Advanced Research Questions

Q. How can computational modeling optimize the design of derivatives targeting specific enzymes?

  • Docking studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). The trifluoroethoxy group’s steric bulk and electronegativity may occupy hydrophobic pockets or disrupt hydrogen bonding .
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with bioactivity. Fluorine’s inductive effect enhances electron-deficient regions, potentially improving binding to positively charged active sites .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response refinement : Re-evaluate IC₅₀ values using standardized assays (e.g., ATP-based viability assays for cytotoxicity) to rule out false positives from impurities .
  • Metabolite profiling : LC-MS/MS can identify active metabolites (e.g., acyl glucuronides) that may contribute to observed discrepancies in potency .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to validate binding modes and identify critical interactions .

Q. How can synthetic byproducts be minimized during large-scale production?

  • Process optimization : Use flow chemistry to control exothermic reactions (e.g., SOCl₂ activation) and reduce side products like sulfonic acid derivatives .
  • Purification : Employ recrystallization from ethanol/water mixtures (1:3 v/v) or preparative HPLC with a C18 column to isolate the product in >99% purity .

Q. What are the challenges in assessing the compound’s pharmacokinetics, and how are they addressed?

  • Solubility : The carboxylic acid’s pH-dependent solubility requires formulation with cyclodextrins or nanoemulsions for in vivo studies .
  • Plasma protein binding : Equilibrium dialysis (≥90% binding observed for fluorinated analogs) may necessitate dose adjustments in animal models .
  • Toxicology : Screen for reactive metabolites (e.g., glutathione adducts) using trapping agents in microsomal incubations .

Methodological Considerations

Q. What protocols ensure safe handling of intermediates like acyl chlorides?

  • Controlled conditions : Conduct reactions under nitrogen to prevent hydrolysis. Use sealed systems for SOCl₂ to avoid HCl gas release .
  • Quenching : Neutralize excess SOCl₂ with ice-cold sodium bicarbonate before disposal .

Q. How is regioselectivity achieved during pyrazole ring formation?

  • Directing groups : Methyl groups at position 1 and electron-withdrawing substituents (e.g., trifluoroethoxy) at position 3 favor cyclization via thermodynamic control .
  • Catalysis : K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMF) promotes deprotonation and regioselective bond formation .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Antibacterial : Broth microdilution (MIC determination) against Gram-negative pathogens (e.g., E. coli ATCC 25922) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with Z-Gly-Pro-Arg-AMC substrate .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.